molecular formula C19H17N5OS B5228935 N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5228935
M. Wt: 363.4 g/mol
InChI Key: FWVUCXOMYOKENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research. CTAP belongs to the family of thioacetamide derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One promising area of research is in the development of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the investigation of the mechanism of action of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to fully understand the advantages and limitations of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide for use in lab experiments.

Synthesis Methods

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized using a variety of methods, including the reaction of 2-cyanophenylacetic acid with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain a pure product.

Scientific Research Applications

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-inflammatory and analgesic agent. N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-2-24-18(14-8-4-3-5-9-14)22-23-19(24)26-13-17(25)21-16-11-7-6-10-15(16)12-20/h3-11H,2,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVUCXOMYOKENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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